UK122

Catalog No.
S546277
CAS No.
940290-58-4
M.F
C17H13N3O2
M. Wt
291.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UK122

CAS Number

940290-58-4

Product Name

UK122

IUPAC Name

4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

InChI

InChI=1S/C17H13N3O2/c18-15(19)12-8-6-11(7-9-12)10-14-17(21)22-16(20-14)13-4-2-1-3-5-13/h1-10H,(H3,18,19)/b14-10+

InChI Key

JBHISGPWLXASFE-GXDHUFHOSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C(=N)N)C(=O)O2

Solubility

Soluble in DMSO, not in water

Synonyms

UK-122, UK 122, UK122, uPA Inhibitor II

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C(=N)N)C(=O)O2

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)C(=N)N)/C(=O)O2

Description

The exact mass of the compound 4-[(E)-(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide is 291.10078 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

UK122 is a selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease involved in the degradation of the extracellular matrix and promotion of tumor invasion and metastasis. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to inhibit uPA with a half-maximal inhibitory concentration (IC50) of approximately 0.2 μM, while showing minimal effects on tissue-type plasminogen activator (tPA) and other serine proteases . The trifluoroacetate salt form of UK122 is commonly utilized in research settings.

Primarily due to its functional groups. Key reactions include:

  • Oxidation: UK122 can be oxidized under specific conditions to yield different derivatives.
  • Hydrolysis: In aqueous environments, UK122 may hydrolyze, affecting its stability and biological activity.
  • Conjugation: The compound can participate in conjugation reactions, potentially modifying its pharmacokinetic properties.

These reactions are influenced by the surrounding chemical environment, particularly pH and temperature.

UK122's primary biological activity is its role as an inhibitor of uPA. Elevated levels of uPA are associated with poor prognosis in various cancers, including breast and pancreatic cancer. By inhibiting uPA, UK122 may reduce tumor invasiveness and metastasis. Studies have shown that UK122 can effectively inhibit cell migration in uPA-dependent pathways, suggesting its potential as an anti-cancer agent .

The synthesis of UK122 involves several steps:

  • Starting Materials: The synthesis begins with readily available precursors that undergo a series of chemical transformations.
  • Reactions: Key reactions include amide bond formation and modifications to introduce trifluoroacetate groups.
  • Purification: Following synthesis, the compound is purified using techniques such as chromatography to ensure high purity for biological testing .

A detailed synthetic scheme can be found in literature that outlines the step-by-step process involved in creating UK122.

UK122 has several potential applications:

  • Cancer Therapy: Due to its selective inhibition of uPA, it is being investigated for use in cancer treatments.
  • Research Tool: UK122 serves as a valuable tool for studying the role of uPA in tumor biology and metastasis.
  • Drug Development: The compound's unique properties make it a candidate for further development into therapeutic agents targeting uPA-related pathways .

Interaction studies involving UK122 have demonstrated its specificity for uPA over other proteases like plasmin and thrombin. This selectivity is crucial for minimizing side effects associated with broader protease inhibition. Research indicates that UK122 effectively inhibits uPA-mediated processes such as cell migration and invasion in various cancer models . Further studies are ongoing to explore its interactions with other cellular pathways that may enhance its therapeutic efficacy.

Similar Compounds

Several compounds share structural or functional similarities with UK122. A comparison highlights their unique characteristics:

Compound NameMechanism of ActionSelectivityIC50 Value
UK121Urokinase-type plasminogen activator inhibitorModerate0.5 μM
AmilorideSodium channel blocker; also affects uPA activityBroadN/A
PAI-1 (Plasminogen Activator Inhibitor 1)Inhibits both uPA and tPANon-selectiveN/A

UK122 stands out due to its high selectivity for uPA compared to these similar compounds, making it a more targeted option for therapeutic interventions aimed at reducing cancer metastasis.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

291.100776666 g/mol

Monoisotopic Mass

291.100776666 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Banyard J, Chung I, Migliozzi M, Phan DT, Wilson AM, Zetter BR, Bielenberg DR. Identification of genes regulating migration and invasion using a new model of metastatic prostate cancer. BMC Cancer. 2014 May 30;14:387. doi: 10.1186/1471-2407-14-387. PubMed PMID: 24885350; PubMed Central PMCID: PMC4046438.
2: Stewart AG, Xia YC, Harris T, Royce S, Hamilton JA, Schuliga M. Plasminogen-stimulated airway smooth muscle cell proliferation is mediated by urokinase and annexin A2, involving plasmin-activated cell signalling. Br J Pharmacol. 2013 Dec;170(7):1421-35. doi: 10.1111/bph.12422. PubMed PMID: 24111848; PubMed Central PMCID: PMC3838688.
3: Cho E, Lee KJ, Seo JW, Byun CJ, Chung SJ, Suh DC, Carmeliet P, Koh JY, Kim JS, Lee JY. Neuroprotection by urokinase plasminogen activator in the hippocampus. Neurobiol Dis. 2012 Apr;46(1):215-24. doi: 10.1016/j.nbd.2012.01.010. Epub 2012 Jan 24. PubMed PMID: 22293605.
4: Zhu M, Gokhale VM, Szabo L, Munoz RM, Baek H, Bashyam S, Hurley LH, Von Hoff DD, Han H. Identification of a novel inhibitor of urokinase-type plasminogen activator. Mol Cancer Ther. 2007 Apr;6(4):1348-56. PubMed PMID: 17431113.

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